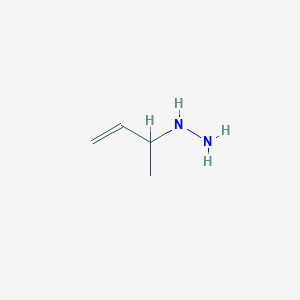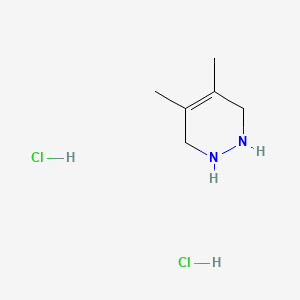
4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydropyridazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1,2-diaminobenzene with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridazine derivatives.
Reduction: Fully saturated tetrahydropyridazine analogs.
Substitution: Various substituted tetrahydropyridazine derivatives.
科学的研究の応用
4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects and use in Parkinson’s disease research.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a polar aprotic solvent in organic synthesis.
Uniqueness
4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride is unique due to its specific substitution pattern and potential applications in various fields. Its structural features allow for diverse chemical modifications, making it a versatile compound for research and development.
特性
分子式 |
C6H14Cl2N2 |
|---|---|
分子量 |
185.09 g/mol |
IUPAC名 |
4,5-dimethyl-1,2,3,6-tetrahydropyridazine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-5-3-7-8-4-6(5)2;;/h7-8H,3-4H2,1-2H3;2*1H |
InChIキー |
VBAZJWYHXFPGCD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CNNC1)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


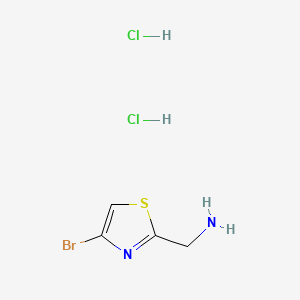

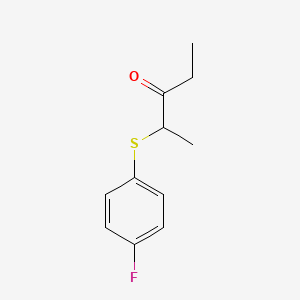
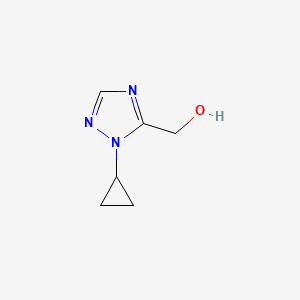
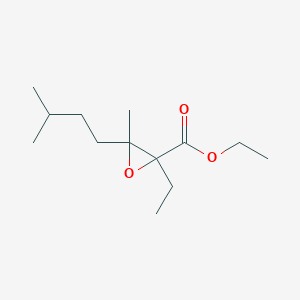
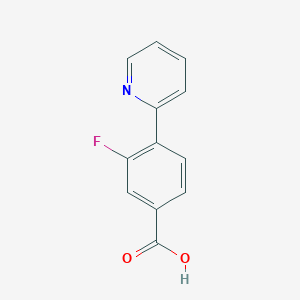
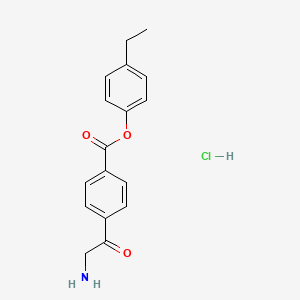
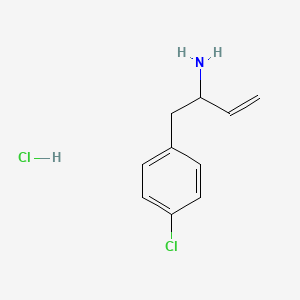

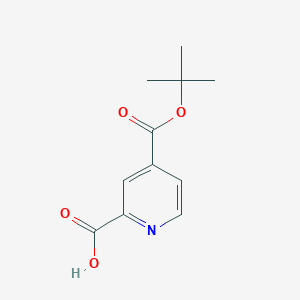
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
